molecular formula C26H26N2O2S B11670949 2-benzyl-N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-3-phenylpropanamide

2-benzyl-N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-3-phenylpropanamide

Cat. No.: B11670949
M. Wt: 430.6 g/mol
InChI Key: FLGUZZODZIZBHP-UHFFFAOYSA-N
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Description

2-BENZYL-N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-3-PHENYLPROPANAMIDE is a complex organic compound that features a unique combination of functional groups, including a cyano group, a thieno[2,3-c]pyran ring, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BENZYL-N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-3-PHENYLPROPANAMIDE typically involves multi-step organic reactions. The key steps include the formation of the thieno[2,3-c]pyran ring, introduction of the cyano group, and subsequent coupling with the benzyl and phenylpropanamide moieties. Common reagents used in these reactions include sodium nitrite (NaNO2), hydrochloric acid (HCl), and various organic solvents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-BENZYL-N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-3-PHENYLPROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-BENZYL-N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-3-PHENYLPROPANAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and thieno[2,3-c]pyran ring are likely involved in these interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-BENZYL-N-{3-CYANO-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-3-PHENYLPROPANAMIDE is unique due to its combination of functional groups and the presence of the thieno[2,3-c]pyran ring, which is less common in similar compounds. This unique structure may confer distinct properties and activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C26H26N2O2S

Molecular Weight

430.6 g/mol

IUPAC Name

2-benzyl-N-(3-cyano-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-3-phenylpropanamide

InChI

InChI=1S/C26H26N2O2S/c1-26(2)15-21-22(16-27)25(31-23(21)17-30-26)28-24(29)20(13-18-9-5-3-6-10-18)14-19-11-7-4-8-12-19/h3-12,20H,13-15,17H2,1-2H3,(H,28,29)

InChI Key

FLGUZZODZIZBHP-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC(=C2C#N)NC(=O)C(CC3=CC=CC=C3)CC4=CC=CC=C4)C

Origin of Product

United States

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